N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a fluorophenyl group and an indole moiety, which are known for their significant biological activities. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the indole derivative with an oxalyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties.
Biochemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: Its unique structural properties make it a candidate for the development of novel materials.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may act as an inhibitor or activator of certain pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- N1-(3-bromophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- N1-(3-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Uniqueness
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-23-10-8-14-11-13(5-6-17(14)23)7-9-21-18(24)19(25)22-16-4-2-3-15(20)12-16/h2-6,8,10-12H,7,9H2,1H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALQWQVPWWSAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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